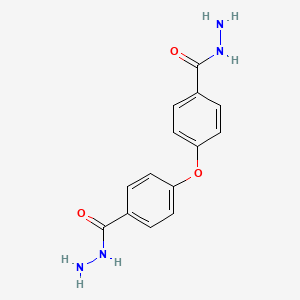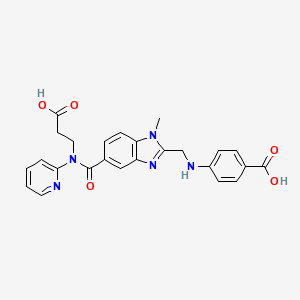
DBG-3D Diacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecular formula of DBG-3D Diacid is C25H23N5O5, and it has a molecular weight of 473.49 g/mol.
Métodos De Preparación
The synthesis of DBG-3D Diacid involves several steps. One common method includes the reaction of 1-methyl-1H-benzo[d]imidazole with 2-carboxyethyl pyridine in the presence of a coupling agent to form an intermediate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield this compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
DBG-3D Diacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino or carboxyl groups are replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
DBG-3D Diacid has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and quality control of Dabigatran.
Biology: It is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to understand its role as an impurity in pharmaceutical formulations and its potential impact on drug efficacy and safety.
Industry: It is used in the development and testing of analytical methods for the detection and quantification of impurities in pharmaceutical products.
Mecanismo De Acción
The mechanism of action of DBG-3D Diacid is closely related to its structure. It interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context in which this compound is studied, such as its role as an impurity in Dabigatran.
Comparación Con Compuestos Similares
DBG-3D Diacid can be compared with other similar compounds, such as:
Dabigatran: The parent compound from which this compound is derived. Dabigatran is an anticoagulant used to prevent blood clots.
Other Diacids: Compounds like succinic acid, glutaric acid, and adipic acid, which also contain two carboxyl groups but differ in their structure and applications .
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other diacids.
Propiedades
Fórmula molecular |
C25H23N5O5 |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
4-[[5-[2-carboxyethyl(pyridin-2-yl)carbamoyl]-1-methylbenzimidazol-2-yl]methylamino]benzoic acid |
InChI |
InChI=1S/C25H23N5O5/c1-29-20-10-7-17(24(33)30(13-11-23(31)32)21-4-2-3-12-26-21)14-19(20)28-22(29)15-27-18-8-5-16(6-9-18)25(34)35/h2-10,12,14,27H,11,13,15H2,1H3,(H,31,32)(H,34,35) |
Clave InChI |
AMYXAKOLZQXZBB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
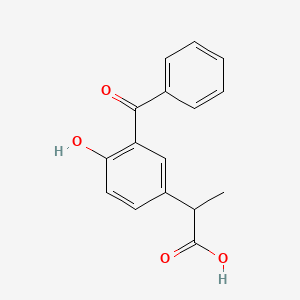
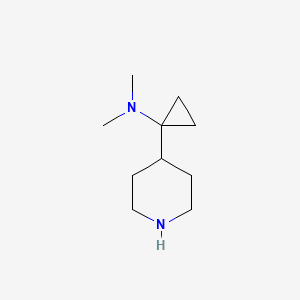

![(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione](/img/structure/B13440216.png)
![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
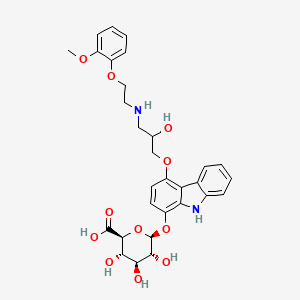
![(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13440228.png)

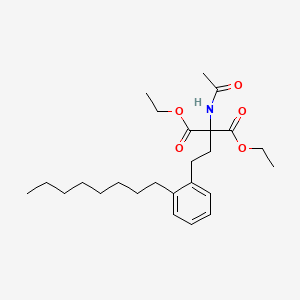
![(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13440262.png)
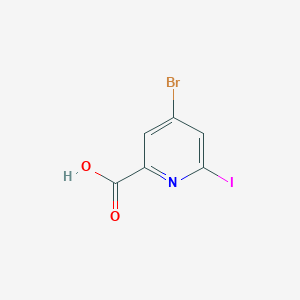
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
